Cas no 1486659-01-1 (2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol)

2,2,2-Trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol is a fluorinated aromatic alcohol with a methoxymethyl substituent on the phenyl ring. This compound is of interest in synthetic chemistry due to the presence of both a trifluoromethyl group and a hydroxyl moiety, which can serve as a versatile intermediate in pharmaceuticals, agrochemicals, and specialty materials. The electron-withdrawing trifluoromethyl group enhances reactivity in nucleophilic and electrophilic processes, while the methoxymethyl ether provides stability and solubility in organic solvents. Its structural features make it suitable for applications requiring chiral building blocks or fluorinated analogs in drug discovery. The compound’s purity and well-defined stereochemistry are critical for reproducible synthetic outcomes.
2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol structure
1486659-01-1 structure
Product name:2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol
CAS No:1486659-01-1
MF:C10H11F3O2
MW:220.188353776932
CID:6234233
PubChem ID:65624555

2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol
    • 2,2,2-Trifluoro-1-(4-(methoxymethyl)phenyl)ethan-1-ol
    • 1486659-01-1
    • EN300-1933507
    • CS-0352453
    • 2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol
    • AKOS014963193
    • Inchi: 1S/C10H11F3O2/c1-15-6-7-2-4-8(5-3-7)9(14)10(11,12)13/h2-5,9,14H,6H2,1H3
    • InChI Key: TTXMQWANMHRHGU-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC(COC)=CC=1)O)(F)F

Computed Properties

  • Exact Mass: 220.07111408g/mol
  • Monoisotopic Mass: 220.07111408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.5Ų

2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1933507-10.0g
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol
1486659-01-1
10g
$3929.0 2023-05-31
Enamine
EN300-1933507-2.5g
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol
1486659-01-1
2.5g
$1650.0 2023-09-17
Enamine
EN300-1933507-1g
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol
1486659-01-1
1g
$842.0 2023-09-17
Enamine
EN300-1933507-5g
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol
1486659-01-1
5g
$2443.0 2023-09-17
Enamine
EN300-1933507-0.05g
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol
1486659-01-1
0.05g
$707.0 2023-09-17
Enamine
EN300-1933507-5.0g
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol
1486659-01-1
5g
$2650.0 2023-05-31
Enamine
EN300-1933507-1.0g
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol
1486659-01-1
1g
$914.0 2023-05-31
Enamine
EN300-1933507-0.1g
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol
1486659-01-1
0.1g
$741.0 2023-09-17
Enamine
EN300-1933507-0.5g
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol
1486659-01-1
0.5g
$809.0 2023-09-17
Enamine
EN300-1933507-0.25g
2,2,2-trifluoro-1-[4-(methoxymethyl)phenyl]ethan-1-ol
1486659-01-1
0.25g
$774.0 2023-09-17

Additional information on 2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol

Introduction to 2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol (CAS No. 1486659-01-1)

2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1486659-01-1, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are known to modulate the physicochemical properties and biological activity of organic molecules. The structural motif of this compound, featuring a trifluoromethyl group and a methoxymethyl substituent on a phenyl ring, positions it as a potentially valuable intermediate in the synthesis of more complex pharmacologically active agents.

The trifluoromethyl group is a particularly important structural feature in medicinal chemistry due to its ability to enhance metabolic stability, improve lipophilicity, and influence binding affinity to biological targets. In contrast, the methoxymethyl (or O-methyl ether) moiety can contribute to solubility and metabolic profile adjustments. The combination of these substituents on a phenyl ring suggests that this compound may exhibit unique interactions with biological receptors or enzymes, making it a promising candidate for further investigation in drug discovery programs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential bioactivity of fluorinated compounds with greater accuracy. Studies have shown that fluorine atoms can participate in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking, which can significantly influence the binding mode of a molecule to its target. The presence of both fluorine and oxygen-containing functional groups in 2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol may allow for versatile interactions with biological systems, potentially broadening its therapeutic applications.

In the context of pharmaceutical development, the synthesis of fluorinated alcohols like this one often involves multi-step organic reactions that require careful optimization. The introduction of fluorine atoms can sometimes pose challenges due to their electronic properties and reactivity patterns. However, modern synthetic methodologies have made significant strides in facilitating the incorporation of fluorine into complex molecular frameworks. Techniques such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes have enabled chemists to construct intricate fluorinated structures with high precision.

The methoxymethyl group in this compound also opens up possibilities for further derivatization. For instance, hydrolysis of the ether linkage could yield an alcohol with different electronic properties or enable further functionalization at the benzylic position. Such modifications are often employed in medicinal chemistry to fine-tune pharmacokinetic and pharmacodynamic profiles. The dual presence of these functional groups makes 2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol a versatile scaffold for exploring new chemical entities.

From a broader perspective, fluorinated compounds have been extensively studied for their role in enhancing drug efficacy and safety. The ability of fluorine to modulate metabolic pathways has been exploited in the development of antiviral drugs, anticancer agents, and anti-inflammatory medications. For example, fluoroaromatics are known to exhibit improved bioavailability due to their increased lipophilicity and resistance to enzymatic degradation. Given these advantages, compounds like 2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol are likely candidates for inclusion in future drug discovery campaigns.

Recent publications have highlighted the importance of fluorinated alcohols in medicinal chemistry. These compounds have been reported to exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. Some studies suggest that the unique electronic environment created by fluorine substitution can enhance binding interactions with biological targets compared to their non-fluorinated counterparts. This has spurred interest in developing libraries of fluorinated alcohols for high-throughput screening (HTS) applications.

The synthesis and characterization of 2,2,2-trifluoro-1-4-(methoxymethyl)phenylethan-1-ol also contribute to the growing body of knowledge about fluoroorganic chemistry. Understanding how different substituents influence the reactivity and stability of fluorinated compounds is crucial for designing efficient synthetic routes and predicting their behavior in biological systems. Advances in spectroscopic techniques such as NMR spectroscopy and mass spectrometry have facilitated detailed structural elucidation of these molecules.

In conclusion, 2, 2, 2-trifluoro - 1 - 4-(methoxymethyl)phenylethan - 1 - ol (CAS No. 1486659 - 01 - 1) represents an intriguing compound with potential applications in pharmaceutical research. Its unique structural features—comprising both trifluoromethyl and methoxymethyl groups—position it as a valuable building block for drug discovery efforts aimed at developing novel therapeutic agents with improved pharmacological profiles.

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